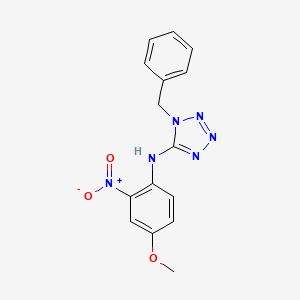
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science. This compound is characterized by the presence of a benzyl group, a methoxy-nitrophenyl group, and a tetrazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine typically involves the following steps:
Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride.
Attachment of the Methoxy-Nitrophenyl Group: This step involves the nitration of a methoxy-substituted benzene ring followed by coupling with the tetrazole intermediate.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Alkyl halides, aryl halides, and appropriate bases.
Major Products Formed
Amino Derivatives: Formed through reduction of the nitro group.
Nitroso Derivatives: Formed through oxidation of the compound.
Substituted Tetrazoles: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzyl-1H-tetrazol-5-amine: Lacks the methoxy-nitrophenyl group.
N-(4-Methoxy-2-nitrophenyl)-1H-tetrazol-5-amine: Lacks the benzyl group.
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine: Lacks the methoxy group.
Uniqueness
1-Benzyl-N-(4-methoxy-2-nitrophenyl)-1H-tetrazol-5-amine is unique due to the presence of both the benzyl and methoxy-nitrophenyl groups, which may confer specific chemical and biological properties not found in similar compounds.
Eigenschaften
CAS-Nummer |
88104-47-6 |
|---|---|
Molekularformel |
C15H14N6O3 |
Molekulargewicht |
326.31 g/mol |
IUPAC-Name |
1-benzyl-N-(4-methoxy-2-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C15H14N6O3/c1-24-12-7-8-13(14(9-12)21(22)23)16-15-17-18-19-20(15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17,19) |
InChI-Schlüssel |
QLZXICONKDFUEC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC2=NN=NN2CC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Bromo-4-{2-[(2-methylhex-5-en-3-yn-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14392513.png)
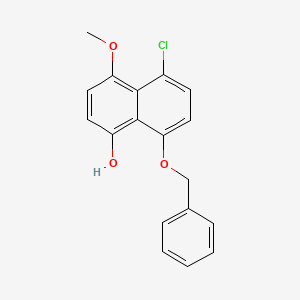
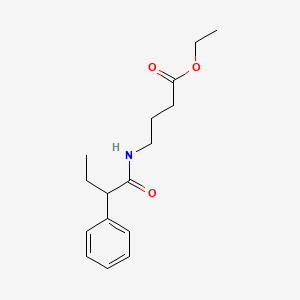

![Methyl [3-(bromomethyl)phenyl]carbamate](/img/structure/B14392534.png)
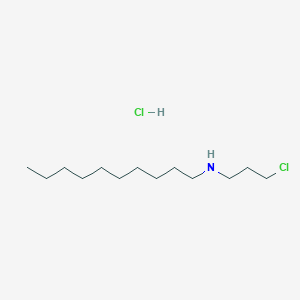
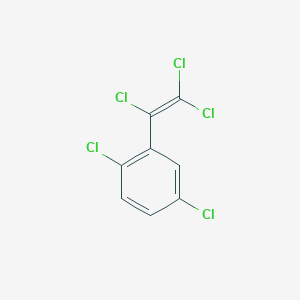

![N-(1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}piperidin-4-ylidene)hydroxylamine](/img/structure/B14392554.png)
silane](/img/structure/B14392556.png)
![5,5-Diphenylspiro[1,3-dithiolane-4,9'-fluorene]](/img/structure/B14392559.png)
